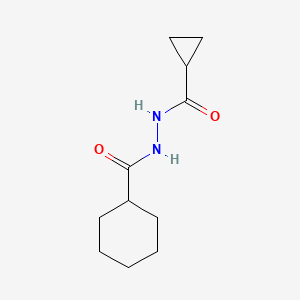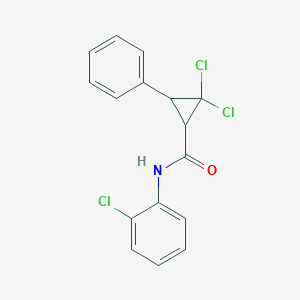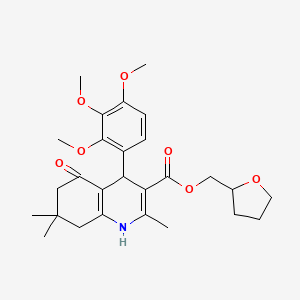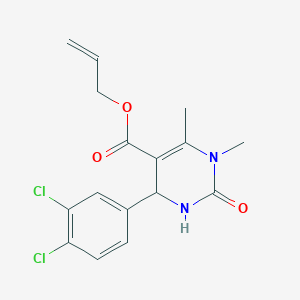![molecular formula C13H19ClN2OS B5154122 N-[2-(tert-butylthio)ethyl]-N'-(4-chlorophenyl)urea](/img/structure/B5154122.png)
N-[2-(tert-butylthio)ethyl]-N'-(4-chlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(tert-butylthio)ethyl]-N'-(4-chlorophenyl)urea, commonly known as terbuthylazine, is a herbicide that belongs to the triazine family. It is widely used in agriculture to control weeds in crops such as corn, cotton, and sugarcane. Terbuthylazine is a highly effective herbicide that has gained popularity due to its broad-spectrum activity and low toxicity.
Mécanisme D'action
Terbuthylazine acts by inhibiting the photosynthesis process in plants. It binds to the D1 protein of the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This leads to the disruption of the photosynthetic electron transport chain and the generation of reactive oxygen species, ultimately causing cell death.
Biochemical and Physiological Effects:
Terbuthylazine has been found to have low toxicity to mammals and other non-target organisms. However, it can cause adverse effects on aquatic organisms and terrestrial plants if not used properly. Studies have shown that terbuthylazine can accumulate in soil and water and persist for several months. This can lead to long-term effects on the environment and ecosystems.
Avantages Et Limitations Des Expériences En Laboratoire
Terbuthylazine is a widely used herbicide in agriculture and has been extensively studied for its herbicidal activity. It is relatively easy to synthesize and purify, making it a suitable compound for laboratory experiments. However, the persistence of terbuthylazine in the environment can make it challenging to study its long-term effects on ecosystems.
Orientations Futures
There is a need for further research to investigate the environmental fate and transport of terbuthylazine in soil and water. Studies should also focus on the development of sustainable agricultural practices that minimize the use of herbicides. Additionally, the development of new herbicides with improved selectivity and lower environmental impact should be a priority. Further research is also needed to understand the long-term effects of terbuthylazine on non-target organisms and ecosystems.
Méthodes De Synthèse
Terbuthylazine is synthesized by the reaction of 2-chloroethyl isocyanate with tert-butylthiol and 4-chloroaniline. The reaction takes place in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting product is purified and crystallized to obtain pure terbuthylazine.
Applications De Recherche Scientifique
Terbuthylazine has been extensively studied for its herbicidal activity against various weeds. It has been found to be effective against both broadleaf and grassy weeds. Several studies have also investigated the environmental fate and transport of terbuthylazine in soil and water. The results of these studies provide valuable information for the development of sustainable agricultural practices.
Propriétés
IUPAC Name |
1-(2-tert-butylsulfanylethyl)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2OS/c1-13(2,3)18-9-8-15-12(17)16-11-6-4-10(14)5-7-11/h4-7H,8-9H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIGUINKMJCBTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Tert-butylsulfanyl)ethyl]-3-(4-chlorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylcarbonyl)morpholine](/img/structure/B5154044.png)






![3-{1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinyl}-N-(2-fluorobenzyl)propanamide](/img/structure/B5154113.png)
amine oxalate](/img/structure/B5154114.png)
![4,4'-[(3-fluorophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5154128.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide](/img/structure/B5154135.png)
![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B5154140.png)
